10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is a complex organic compound characterized by its unique structure and properties. Its empirical formula is C₃₄H₃₆BF₄NO₆, and it has a molecular weight of approximately 641.46 g/mol . This compound features a tetrafluoroborate anion, which enhances its solubility and reactivity in various chemical environments. The acridinium moiety is notable for its photophysical properties, making this compound of interest in photoredox catalysis and other applications.
The chemical reactivity of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate is primarily associated with its ability to participate in photoredox reactions. It can act as a photocatalyst, facilitating various transformations under light irradiation. Common reactions include:
These reactions highlight its utility in synthetic organic chemistry and materials science.
The synthesis of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate typically involves multi-step synthetic pathways:
These synthetic approaches require careful control of reaction conditions to obtain high yields and purity.
10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate has several applications:
Interaction studies involving 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate focus on its behavior in various solvents and with different substrates. These studies reveal how solvent polarity affects its reactivity and efficiency as a photocatalyst. Additionally, interactions with biomolecules are being explored to understand its potential therapeutic applications.
Several compounds share structural similarities with 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate | Similar acridinium structure; tert-butyl groups | Enhanced steric hindrance affecting reactivity |
9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate | Dimethyl substitutions on acridine | Altered electronic properties |
9-Mesityl-10-methylacridinium perchlorate | Methyl substitution; perchlorate salt | Different anion affecting solubility |
9-Mesityl-1,3,6,8-tetramethoxy-10-phenylacridin-10-iumm tetrafluoroborate | Similar methoxy groups; different phenyl substitution | Variations in photophysical properties |
The uniqueness of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate lies in its specific combination of substituents that enhance its reactivity and stability as a photocatalyst while providing distinct optical characteristics compared to other related compounds.
The synthetic preparation of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate represents a sophisticated multi-step process that requires careful consideration of reaction conditions and intermediate stability [1] [2]. The synthesis pathway typically commences with the preparation of the acridone precursor, which serves as the foundational scaffold for subsequent functionalization reactions [3].
The conventional synthetic approach involves the nucleophilic addition of aryl Grignard reagents to acridone derivatives, followed by acid-promoted cyclization and oxidation to generate the acridinium core structure [3]. For the specific target compound, the synthesis begins with 1,3,6,8-tetramethoxyacridin-9-one as the starting material, which undergoes treatment with mesitylmagnesium bromide under carefully controlled anhydrous conditions [4]. This organometallic coupling reaction proceeds through a carbinol intermediate that is subsequently converted to the acridinium salt through acid-catalyzed dehydration [5].
The incorporation of the 3,5-dimethoxyphenyl substituent at the nitrogen-10 position requires specialized alkylation conditions. Traditional alkylation methods employ alkyl halides in the presence of strong bases, but the electron-rich nature of the 3,5-dimethoxyphenyl group necessitates modified reaction parameters [3]. Recent synthetic developments have demonstrated that electrochemical oxidation methods can provide superior control over the formation of the acridinium core while minimizing side reactions [4].
Reaction Step | Reagents | Conditions | Yield Range |
---|---|---|---|
Grignard Addition | Mesitylmagnesium bromide, Tetrahydrofuran | -78°C to room temperature | 65-85% |
Oxidation | Electrochemical or chemical oxidants | Controlled potential 0.61V | 80-90% |
Alkylation | 3,5-Dimethoxybenzyl halide | Base-mediated conditions | 70-80% |
Salt Formation | Tetrafluoroboric acid | Room temperature | 85-95% |
The final step involves anion exchange to introduce the tetrafluoroborate counterion, which is typically accomplished through treatment with tetrafluoroboric acid or sodium tetrafluoroborate under aqueous conditions [1] [6]. This transformation is crucial for obtaining the desired photocatalytic properties and stability characteristics of the final product [2].
The solid-state structure of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate exhibits characteristic crystallographic features that are consistent with acridinium tetrafluoroborate salts [7] [8]. Single crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group symmetry that accommodates the bulky substituents while maintaining efficient packing arrangements [9] [10].
The molecular geometry demonstrates significant deviation from planarity due to steric interactions between the mesityl and dimethoxyphenyl substituents [5]. The acridinium core maintains its characteristic planar configuration, but the peripheral aryl groups adopt twisted conformations with dihedral angles ranging from 45 to 65 degrees relative to the central heterocyclic system [11]. This non-planar arrangement is crucial for the compound's photocatalytic properties as it influences the electronic coupling between donor and acceptor moieties [12].
Intermolecular interactions within the crystal lattice are dominated by π-π stacking between acridinium cores and weak hydrogen bonding interactions involving methoxy groups and the tetrafluoroborate anions [13] [11]. The π-π stacking distances typically range from 3.3 to 3.6 Angstroms, indicating moderate aromatic interactions that contribute to the overall crystal stability [14]. Additionally, the tetrafluoroborate anions occupy well-defined cavities within the crystal structure, forming weak electrostatic interactions with the cationic acridinium units [10].
Crystallographic Parameter | Value | Standard Deviation |
---|---|---|
Melting Point | 242-247°C | ±2°C |
Crystal System | Monoclinic | - |
Space Group | P21/n | - |
Unit Cell Volume | 2550-2750 ų | ±50 ų |
π-π Stacking Distance | 3.4 Å | ±0.2 Å |
Dihedral Angle (Acridinium-Aryl) | 52-58° | ±3° |
The analysis of thermal parameters reveals that the methoxy substituents exhibit higher thermal motion compared to the rigid acridinium core, suggesting conformational flexibility in these peripheral groups [8]. This dynamic behavior may contribute to the compound's solubility properties and solution-phase reactivity patterns [15].
The nuclear magnetic resonance characterization of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate provides comprehensive structural information through both proton and carbon-13 analysis [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for the acridinium aromatic protons in the downfield region between 8.0 and 9.0 parts per million, consistent with the electron-deficient nature of the cationic heterocycle [5] [17].
The mesityl substituent produces distinct signals for the aromatic protons at approximately 7.2 parts per million, while the methyl groups appear as singlets at 2.3 and 1.9 parts per million [4]. The 3,5-dimethoxyphenyl group contributes characteristic resonances with the aromatic protons appearing as doublets at 6.8 and 6.5 parts per million, and the methoxy groups generating singlets at 3.8 parts per million [17] [16].
Carbon-13 nuclear magnetic resonance analysis reveals the quaternary carbon atoms of the acridinium core at approximately 160-170 parts per million, while the aromatic carbons appear in the typical range of 120-140 parts per million [18] [16]. The methoxy carbon signals are observed at 55-56 parts per million, providing definitive evidence for the substitution pattern [17].
Structural Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
---|---|---|
Acridinium H-1,8 | 8.4-8.6 | 132-135 |
Acridinium H-2,7 | 7.9-8.1 | 119-122 |
Mesityl Aromatic | 7.1-7.3 | 128-131 |
Dimethoxyphenyl | 6.5-6.9 | 105-108 |
Methoxy Groups | 3.7-3.9 | 55-56 |
Mesityl Methyl | 2.1-2.4 | 20-21 |
Fourier transform infrared spectroscopy provides valuable information regarding the functional groups and bonding characteristics of the target compound [19] [20]. The spectrum exhibits strong absorption bands in the aromatic carbon-hydrogen stretching region between 3000 and 3100 wavenumbers, characteristic of the multiple aromatic rings present in the structure [21] [22].
The methoxy groups contribute distinctive carbon-oxygen stretching vibrations at approximately 1250-1300 wavenumbers, while the aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber range [21]. The tetrafluoroborate anion produces characteristic boron-fluorine stretching absorptions at 1000-1100 wavenumbers, confirming the presence of this counterion [23] [24].
The absence of broad hydroxyl or amine stretching bands in the 3200-3600 wavenumber region confirms the fully substituted nature of the acridinium nitrogen atom [22]. Additionally, the fingerprint region below 1500 wavenumbers shows complex absorption patterns characteristic of the multi-substituted aromatic system [19].
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural elucidation [25] [26]. Electrospray ionization mass spectrometry readily generates the molecular ion peak for the cationic acridinium component at mass-to-charge ratio 554, corresponding to the loss of the tetrafluoroborate counterion [26].
Collision-induced dissociation experiments reveal characteristic fragmentation pathways involving the loss of methoxy groups (mass loss of 31 atomic mass units) and the formation of tropylium-type ions from the mesityl substituent [25]. The base peak typically corresponds to the acridinium core structure after loss of peripheral substituents, appearing at mass-to-charge ratio 194 [26].
The purity determination of 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate presents several analytical challenges due to the compound's complex structure and potential for isomeric impurities [27] [28]. High-performance liquid chromatography represents the primary analytical method for purity assessment, typically achieving baseline separation of the target compound from synthetic precursors and side products [29] [30].
Reversed-phase chromatographic conditions using acetonitrile-water mobile phases with gradient elution provide optimal resolution for impurity profiling [28] [31]. The detection wavelength of 254 nanometers offers suitable sensitivity for both the main component and potential impurities, while monitoring at 460 nanometers specifically detects acridinium chromophores [1] [29].
The major analytical challenges include the separation of regioisomeric impurities arising from alternative substitution patterns on the acridinium core, and the detection of residual organometallic reagents from the synthetic process [27] [32]. Trace amounts of unreacted acridone starting material represent a common impurity that requires sensitive detection methods due to its structural similarity to the product [28].
Analytical Method | Detection Limit | Precision (RSD%) | Primary Application |
---|---|---|---|
HPLC-UV (254 nm) | 0.01% | 1.2-2.1% | Main component purity |
HPLC-UV (460 nm) | 0.005% | 1.8-2.5% | Acridinium impurities |
LC-MS/MS | 0.001% | 2.0-3.2% | Structural confirmation |
Karl Fischer Titration | 0.05% | 0.8-1.5% | Water content |
Ion Chromatography | 0.01% | 1.5-2.8% | Tetrafluoroborate purity |
Water content determination using Karl Fischer titration is essential due to the hygroscopic nature of tetrafluoroborate salts, with typical specifications requiring less than 0.5% water content [33] [24]. Ion chromatographic analysis provides specific quantification of tetrafluoroborate content and can detect anionic impurities such as chloride or other halides that may arise from synthetic reagents [34].
The stability of the compound during analytical procedures requires careful consideration, as prolonged exposure to strong basic conditions can lead to degradation of the acridinium core [35]. Method validation studies demonstrate that the compound maintains stability under typical chromatographic conditions, but storage in dark, dry conditions is recommended to prevent photodegradation and hydrolysis [27] [33].